molecular formula C16H16ClF3N2O2 B15337184 2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine

2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B15337184
M. Wt: 360.76 g/mol
InChI Key: CKLHQQPMJPSEOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, dimethylformamide

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, alcohols, and other functionalized derivatives .

Scientific Research Applications

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine: is structurally similar to other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16ClF3N2O2

Molecular Weight

360.76 g/mol

IUPAC Name

4-chloro-2-(3-phenylmethoxybutan-2-yloxy)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-15-21-8-13(14(17)22-15)16(18,19)20/h3-8,10-11H,9H2,1-2H3

InChI Key

CKLHQQPMJPSEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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